molecular formula C22H20FN3O4S B6587356 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one CAS No. 1219902-31-4

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one

Cat. No.: B6587356
CAS No.: 1219902-31-4
M. Wt: 441.5 g/mol
InChI Key: UHCKMCWMABDLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one is a unique organic compound that integrates multiple functional groups, including a benzodioxole moiety, an oxadiazole ring, a piperidine structure, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the construction of its heterocyclic core structures Initial steps might involve creating the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions

Industrial Production Methods: While specific details may vary, industrial-scale synthesis would likely employ optimized versions of these laboratory methods, focusing on maximizing yield and minimizing costs. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the scalability and efficiency of production.

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions particularly at the piperidine ring or the sulfanyl group, converting them to more oxidized states.

  • Reduction: Reduction reactions could target the oxadiazole ring, modifying its electronic characteristics.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction processes, and various halogens or halogenating agents for substitution reactions.

Major Products Formed: Depending on the specific reactions and conditions, major products could include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry: The compound's complex structure makes it a valuable subject for studies in synthetic chemistry and structural analysis. Biology: Its potential biological activity could be explored in pharmacological studies, particularly in drug design and development. Medicine: Investigating its effects on specific biological targets may reveal therapeutic applications, such as in the treatment of neurological disorders or as part of anti-cancer regimens. Industry:

Mechanism of Action

Mechanism and Effects: The compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or altering the conformation of target molecules, thereby influencing biological pathways and processes.

Molecular Targets and Pathways: Possible targets could include neural receptors, ion channels, or specific enzymes involved in metabolic pathways. Detailed mechanistic studies would be necessary to pinpoint exact targets and elucidate the pathways affected by this compound.

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

  • 1-(2,5-Dimethoxyphenyl)-2-(1,3,4-oxadiazol-2-yl)ethanone

  • Piperidin-1-yl-2-phenylethanone derivatives

With its multifaceted nature, 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one offers a rich field of exploration for scientists in various domains

Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S/c23-16-4-6-17(7-5-16)31-12-20(27)26-9-1-2-15(11-26)22-25-24-21(30-22)14-3-8-18-19(10-14)29-13-28-18/h3-8,10,15H,1-2,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCKMCWMABDLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.